

5-Methyl-2-hexene chemical and physical properties

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Compound of Interest

Compound Name: 5-Methyl-2-hexene

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An In-depth Technical Guide to the Chemical and Physical Properties of **5-Methyl-2-hexene**

Introduction

5-Methyl-2-hexene is an unsaturated hydrocarbon with the chemical formula C_7H_{14} .^{[1][2]} As an alkene, its structure is characterized by a carbon-carbon double bond, which is the site of its chemical reactivity.^[2] It exists as a colorless liquid at room temperature with a distinctive odor.^{[2][3]} This compound and its isomers are utilized in organic synthesis and as intermediates in the production of other chemicals.^[2] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols, and structural relationships for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The properties of **5-Methyl-2-hexene** can vary slightly depending on the specific isomer. The following tables summarize key quantitative data available for the compound, often as a mixture of cis/trans isomers or for a specific stereoisomer.

General Identifiers

Identifier	Value
IUPAC Name	5-methylhex-2-ene[4]
Molecular Formula	C7H14[1][2][4][5][6][7]
Molecular Weight	98.19 g/mol [4][6]
CAS Number	3404-62-4 (for cis/trans mixture)[1][6][7][8]
7385-82-2 (for (E)-isomer)[5][6][9]	
13151-17-2 (for (Z)-isomer)[10][11]	
InChI	InChI=1S/C7H14/c1-4-5-6-7(2)3/h4-5,7H,6H2,1-3H3[1][2][4]
SMILES	CC=CCC(C)C[4]

Physical Properties

Property	Value
Appearance	Colorless liquid[2][3]
Boiling Point	88.11 °C[9] to 88.4 °C[12]
Melting Point	-124.34 °C[9]
Density	0.6883 g/cm³[9] to 0.7 g/cm³[12]
Refractive Index	1.3979[9]
Solubility	Log10 of Water solubility in mol/l (log10WS) is a relevant parameter.[13]
Octanol/Water Partition Coefficient (logP _{oct/wat})	2.9[4][6]

Spectroscopic Data

Spectroscopy	Data
¹³ C NMR	Chemical shifts observed at approximately 130.38, 125.78, 42.20, 28.65, 22.40, and 17.95 ppm. [14]
Infrared (IR) Spectrum	Available in the NIST Chemistry WebBook. [15] [16]
Mass Spectrometry (MS)	Mass spectra are available for analysis. [16] [17]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **5-Methyl-2-hexene** are crucial for its application in research.

Synthesis of (E)-5-Methyl-2-hexene

A proposed synthesis route involves the reaction of propyne with 2-methyl-1-propanol.[\[18\]](#)[\[19\]](#)
This is a multi-step process.

Objective: To synthesize (E)-**5-methyl-2-hexene**.

Materials:

- Propyne
- 2-Methyl-1-propanol
- Borane (BH₃) or a suitable hydroborating agent
- Oxidizing agent (e.g., hydrogen peroxide in NaOH)
- Dehydrating agent (e.g., sulfuric acid or phosphoric acid)
- Appropriate solvents (e.g., THF, ether)
- Standard laboratory glassware and equipment for reflux, distillation, and extraction.

Methodology:

- **Hydroboration-Oxidation:** The first phase of the synthesis involves the hydroboration-oxidation of propyne.[\[18\]](#)
 - Propyne is reacted with a borane compound, such as borane (BH_3), to form an intermediate.
 - This intermediate is then reacted with 2-methyl-1-propanol, followed by oxidation, to produce the corresponding alcohol.[\[18\]](#)
- **Dehydration:** The alcohol formed in the previous step is then dehydrated to yield the target alkene, **5-methyl-2-hexene**.[\[18\]](#)
 - This is typically achieved by heating the alcohol in the presence of a strong acid catalyst like sulfuric acid or phosphoric acid.
 - The reaction conditions can be controlled to favor the formation of the (E) isomer.[\[18\]](#)
- **Purification:** The final product is purified from the reaction mixture.
 - The mixture is first washed with water to remove the acid catalyst and any water-soluble byproducts.
 - The organic layer is then separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and filtered.
 - The final product is isolated by distillation.

Safety Precautions: **5-Methyl-2-hexene** is a highly flammable liquid and vapor.[\[6\]](#) It may be fatal if swallowed and enters the airways.[\[6\]](#) All manipulations should be carried out in a well-ventilated fume hood, away from ignition sources.[\[20\]](#)[\[21\]](#) Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[\[20\]](#)

Spectroscopic Analysis

Objective: To confirm the structure and purity of the synthesized **5-Methyl-2-hexene** using NMR and IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

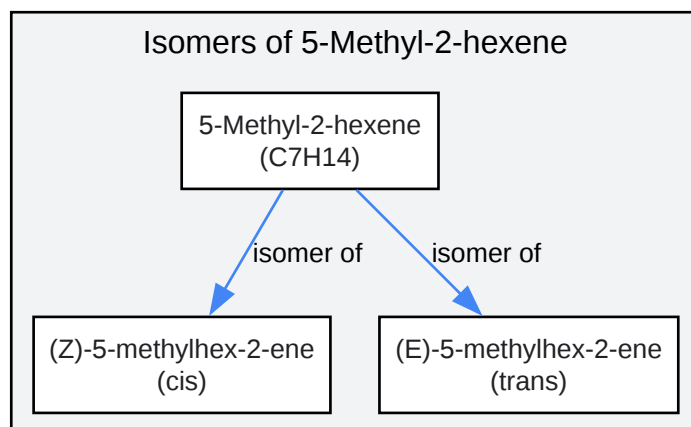
- Sample Preparation: Dissolve a small amount (5-10 mg) of the purified product in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra using a standard NMR spectrometer.
- Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the characteristic peaks for **5-Methyl-2-hexene**.

Infrared (IR) Spectroscopy:

- Sample Preparation: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or use an ATR-FTIR spectrometer.
- Data Acquisition: Record the IR spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Analysis: Identify the characteristic absorption bands, such as the C=C stretch of the alkene and the C-H stretches of the alkyl groups, to confirm the functional groups present in the molecule.

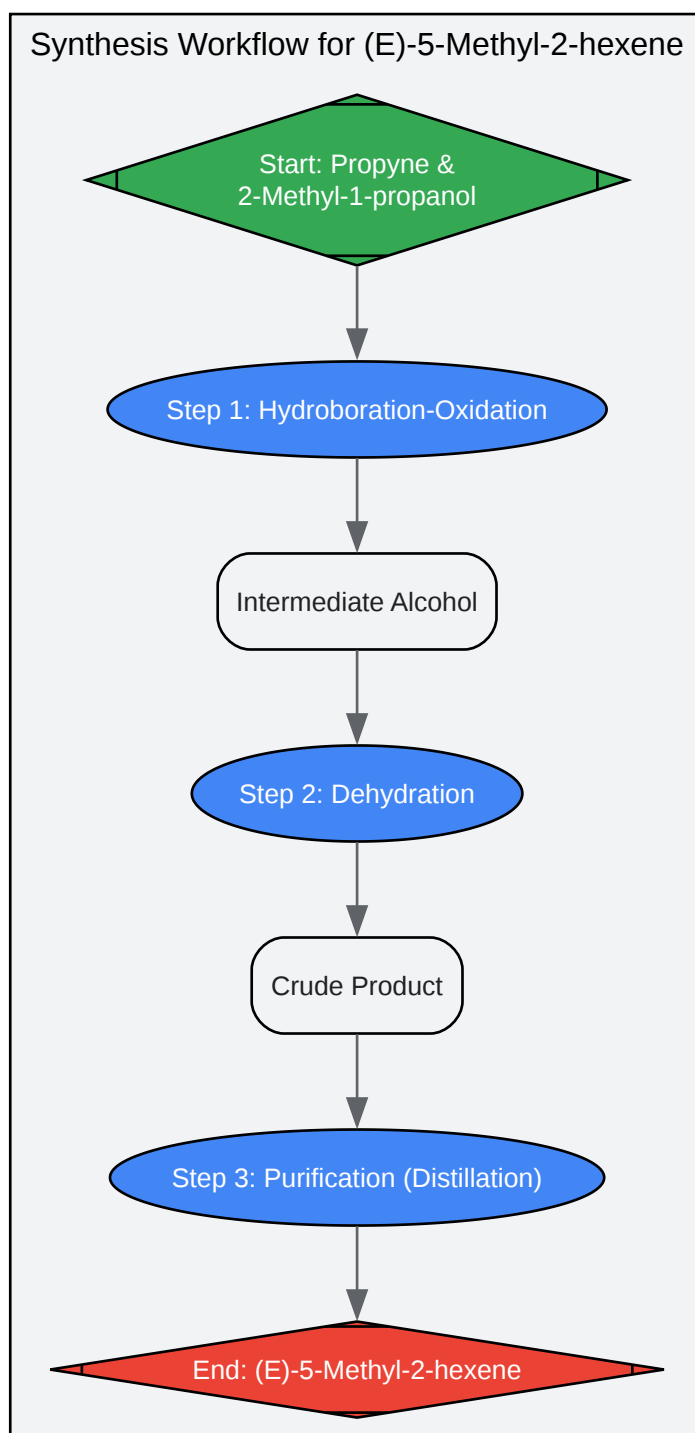
Diagrams

The following diagrams illustrate key logical and experimental relationships for **5-Methyl-2-hexene**.



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Caption: Relationship between isomers of **5-Methyl-2-hexene**.



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Caption: Proposed synthesis workflow for (E)-**5-Methyl-2-hexene**.

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